Jtz-951

Description

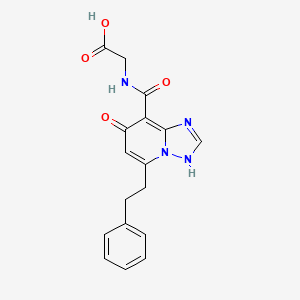

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYRBJKWDXVHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336902 | |

| Record name | Enarodustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262132-81-9 | |

| Record name | Enarodustat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262132819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enarodustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enarodustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENARODUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSK7TUA223 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Enarodustat Action

HIF-Prolyl Hydroxylase (PHD) Inhibition by Enarodustat (B608261)

Under normal oxygen levels, HIF-α subunits are targeted for degradation by a family of enzymes known as prolyl hydroxylase domain (PHD) proteins. nih.govnih.gov Enarodustat functions by inhibiting these PHD enzymes. medchemexpress.comnih.gov This inhibition prevents the hydroxylation of HIF-α, a critical step that marks it for destruction. karger.com By blocking PHD activity, enarodustat effectively stabilizes HIF-α, allowing it to accumulate within the cell. patsnap.comkarger.com Enarodustat is a potent inhibitor, with an EC50 of 0.22 μM for this process. medchemexpress.commedchemexpress.com

There are three main isoforms of the PHD enzyme: PHD1, PHD2, and PHD3. nih.gov These isoforms have similar structures in their active sites, which makes them all targets for pan-inhibitors like enarodustat. nih.gov While all three isoforms can hydroxylate HIF-α subunits, they exhibit different affinities and preferences. dovepress.com PHD2 is considered the primary regulator of HIF-1α. dovepress.comfrontiersin.org Studies have shown that enarodustat treatment or the specific knockdown of PHD2 can increase the viability of renal proximal tubule cells that have been deprived of oxygen and glucose. nih.govkrcp-ksn.org While PHD2 is the main regulator of erythropoietin (EPO) production, the combined loss of PHD2 with PHD1 or PHD3 can lead to an even greater increase in red blood cell production, suggesting that PHD1 and PHD3 also play a role. dovepress.com Some research indicates that PHD1 has a preference for HIF-2α under normal oxygen conditions, while PHD3 preferentially degrades HIF-2α during hypoxia. dovepress.com

| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) |

| Molidustat | 480 | 280 | 450 |

| TP0463518 | 18 | 5.3 (Ki) | 63 |

| JPHM-2-167 | - | 253 | 3950 |

| PHD2-IN-1 | - | 22.53 | - |

| This table displays the half-maximal inhibitory concentration (IC50) values for various inhibitors against the three PHD isoforms, indicating their potency. A lower IC50 value signifies a more potent inhibition. Data sourced from multiple studies. medchemexpress.com |

Enarodustat is a carboxylic acid-containing small molecule. researchgate.net Its chemical structure, a hydroxy-triazolopyridine derivative, allows it to bind to the active site of PHD enzymes. portico.org Specifically, it is designed to mimic α-ketoglutarate, a co-substrate of PHD. nih.gov Crystallographic studies of similar PHD inhibitors show that they bind to the active site iron (Fe(II)) and interact with key amino acid residues. researchgate.netresearchgate.net The carboxylate group of enarodustat binds within the pocket that normally accommodates the C-5 carboxylate of 2-oxoglutarate. researchgate.net Furthermore, electrostatic calculations suggest that the triazolopyridine structure of enarodustat engages in favorable π-π stacking interactions with a specific tyrosine residue (Tyr310) in the active site of PHD2. newdrugapprovals.org This binding prevents the normal catalytic activity of the PHD enzyme. karger.com

Hypoxia-Inducible Factor (HIF) Stabilization and Accumulation

The inhibition of PHD enzymes by enarodustat leads to the stabilization and subsequent accumulation of HIF-α subunits within the cell. nih.govpatsnap.comkarger.com Under normal conditions, these subunits are rapidly degraded. nih.gov However, with PHD activity blocked, HIF-α levels rise, allowing it to translocate to the nucleus and form a heterodimer with the constitutively present HIF-β subunit. nih.govkarger.com

Both HIF-1α and HIF-2α are key players in the cellular response to hypoxia, and enarodustat's action leads to the upregulation of both. nih.govkarger.com While they share structural similarities and can regulate some of the same genes, they also have distinct roles and expression patterns. researchgate.netkrcp-ksn.org HIF-1α is expressed in nearly all cell types and is rapidly stabilized under acute hypoxia. frontiersin.orgresearchgate.net In contrast, HIF-2α is more localized to specific cells, including renal peritubular interstitial cells, and is involved in the response to chronic hypoxia. researchgate.netmdpi.com Studies in Hep3B cells have demonstrated that enarodustat increases the protein levels of HIF-α. portico.org The upregulation of HIF-1α is associated with a metabolic shift towards glycolysis, while HIF-2α is a primary regulator of EPO production. frontiersin.orgresearchgate.net

The stabilized HIF-α/β heterodimer acts as a transcription factor, binding to specific DNA sequences known as hypoxia-response elements (HREs) in the regulatory regions of target genes. karger.comnih.gov This binding initiates the transcription of a wide array of genes involved in adapting to low oxygen conditions. researchgate.netnih.gov Key among these are genes involved in erythropoiesis (the production of red blood cells) and iron metabolism. patsnap.comresearchgate.net Enarodustat has been shown to upregulate genes that improve iron utilization. nih.gov For instance, HIFs regulate the expression of genes encoding for proteins involved in iron absorption and transport. karger.com Additionally, HIF stabilization has been reported to suppress hepcidin (B1576463), a key regulator of iron availability. nih.govkarger.com While HIFs are also known to regulate the expression of vascular endothelial growth factor (VEGF), studies on enarodustat have not shown changes in plasma VEGF levels. nih.govkarger.com

Erythropoietin (EPO) Production Stimulation

Endogenous EPO Generation Pathways

Enarodustat's primary mode of action involves the inhibition of prolyl hydroxylase (PHD) enzymes. patsnap.comontosight.ai Under normal oxygen conditions, these enzymes hydroxylate the alpha subunit of hypoxia-inducible factors (HIFs), marking them for degradation. patsnap.com By inhibiting PHD enzymes, enarodustat prevents the breakdown of HIF-α, leading to its stabilization and accumulation. patsnap.comontosight.ai

The stabilized HIF-α then translocates to the nucleus and forms a heterodimer with the HIF-β subunit. amegroups.org This HIF complex binds to hypoxia response elements (HREs) on target genes, most notably the gene for erythropoietin (EPO). amegroups.org This action stimulates the transcription of the EPO gene, leading to increased endogenous production of EPO by the kidneys and liver. karger.comnih.gov This process effectively mimics the physiological response to hypoxia, triggering a cascade that enhances erythropoiesis, the process of red blood cell formation. patsnap.comf1000research.com

Physiological Levels of EPO Induction

A key characteristic of enarodustat is its ability to increase hemoglobin (Hb) levels while maintaining EPO concentrations within a physiological range. karger.comnih.gov This contrasts with traditional erythropoiesis-stimulating agents (ESAs), which can lead to supraphysiological levels of circulating EPO. amegroups.orgkarger.com

Studies have demonstrated that enarodustat administration results in a dose-dependent increase in Hb levels without causing excessive EPO production. karger.comnih.gov For instance, a 15-day study in hemodialysis patients showed that enarodustat increased Hb levels alongside physiological and dose-dependent increases in EPO concentrations, with no evidence of EPO accumulation after repeated doses. karger.com This more balanced and regulated EPO response is a potential advantage, as high doses of ESAs have been associated with an increased risk of cardiovascular events. sci-hub.se

Iron Metabolism Regulation by Enarodustat

Beyond its effects on EPO production, enarodustat plays a crucial role in regulating iron metabolism, a critical component of effective erythropoiesis. patsnap.comnih.govsci-hub.sekarger.com

Influence on Hepcidin Expression and Levels

Enarodustat has been shown to significantly decrease the levels of hepcidin, a key hormone that regulates iron homeostasis. karger.comnih.govsci-hub.sekarger.com Hepcidin works by binding to the iron exporter ferroportin, leading to its degradation and subsequently reducing iron absorption from the gut and the release of iron from stores. uiw.edunih.gov

Clinical trials have consistently demonstrated that enarodustat treatment leads to a reduction in hepcidin levels. karger.comnih.govkarger.com In a phase 3 trial involving Chinese patients with non-dialysis CKD, the mean hepcidin level in the enarodustat group decreased by 57.7% by week 9. nih.gov This suppression of hepcidin is thought to be mediated by the stabilization of HIF, which can directly regulate hepcidin gene expression. karger.comnih.gov By lowering hepcidin, enarodustat facilitates greater availability of iron for red blood cell production.

Enhancement of Iron Absorption and Mobilization

The reduction in hepcidin levels induced by enarodustat directly contributes to enhanced iron absorption and mobilization. patsnap.comf1000research.com With lower hepcidin, the expression of ferroportin on the surface of intestinal enterocytes and macrophages is maintained, allowing for increased transport of iron into the bloodstream. uiw.edunih.gov

This improved iron availability is reflected in changes in iron-related parameters observed in clinical studies. Enarodustat treatment is associated with an increase in total iron-binding capacity (TIBC) and serum iron levels. karger.comnih.govkarger.com This indicates a greater capacity for iron transport and a larger pool of circulating iron available for erythropoiesis.

Improved Iron Utilization in Erythropoiesis

By ensuring a more efficient supply of iron, enarodustat improves its utilization in the bone marrow for the synthesis of hemoglobin. karger.comsci-hub.sekarger.comresearchgate.net This is a significant advantage, as functional iron deficiency, where iron stores are adequate but unavailable for use, is a common problem in patients with CKD and can lead to hyporesponsiveness to ESA therapy. karger.com

Studies in animal models have shown that enarodustat induces erythropoiesis while maintaining the hemoglobin content in red blood cells, suggesting more efficient iron utilization compared to treatment with recombinant human erythropoietin (rHuEPO). sci-hub.senih.gov Clinical data supports this, showing that enarodustat can improve iron utilization and reduce the need for intravenous iron supplementation in patients. karger.comnih.gov

Angiogenesis Modulation

The role of HIFs in regulating angiogenesis, the formation of new blood vessels, has raised questions about the potential effects of HIF-PH inhibitors on this process. nih.govnih.gov Vascular endothelial growth factor (VEGF) is a key gene regulated by HIF-1α and is a potent stimulator of angiogenesis. nih.gov

However, clinical studies with enarodustat have not shown significant changes in plasma VEGF levels. karger.comnih.gov This suggests that at the therapeutic doses used, enarodustat does not appear to excessively stimulate angiogenesis-related pathways. karger.com While HIF stabilization is known to be involved in various cellular processes, including angiogenesis, the effects of enarodustat seem to be more pronounced on erythropoiesis and iron metabolism. krcp-ksn.org

Impact on Glycolysis and Glucose Transport

Enarodustat has been shown to induce a metabolic shift in renal cells, reprogramming them from a reliance on the tricarboxylic acid (TCA) cycle towards glycolysis. researchgate.net This shift is a key adaptive response to hypoxic conditions, aiming to maintain cellular energy production when oxygen is limited. oup.comnih.gov

In vitro studies using human proximal tubule epithelial cells (HK-2) have demonstrated that enarodustat significantly increases basal glycolysis while reducing mitochondrial respiration, which is indicative of the TCA cycle's activity. researchgate.net This metabolic reprogramming is primarily mediated through the stabilization of HIF-1. researchgate.net The activation of HIF-1 leads to the upregulation of genes that encode for glucose transporters and various glycolytic enzymes. nih.govfrontiersin.org For instance, HIF-1α activation can increase the levels of hexokinase 1 (HK1) and hexokinase 2 (HK2), key enzymes that initiate glycolysis. frontiersin.orgnih.gov Furthermore, HIF-1α can activate the promoter of PFKFB3, an enzyme that increases glucose uptake and glycolytic flux. frontiersin.org

This shift towards glycolysis has been observed to have protective effects in certain contexts. For example, in models of diabetic kidney disease, enarodustat was found to alleviate the accumulation of glycolysis and TCA cycle metabolites in renal tissue. researchgate.netfrontiersin.org Transcriptome and metabolome analyses have revealed that while diabetes upregulates fatty acid and amino acid metabolism, enarodustat downregulates these pathways and upregulates glucose metabolism. researchgate.netoup.com This suggests that by promoting glycolysis, enarodustat may counteract some of the metabolic disturbances associated with diabetic kidney disease. researchgate.netfrontiersin.org

The table below summarizes the key findings from a study on the metabolic effects of enarodustat on renal proximal tubule cells.

| Parameter | Effect of Enarodustat | Significance | Reference |

| Basal Glycolysis | Increased | P < 0.05 | researchgate.net |

| Mitochondrial Respiration (TCA Cycle) | Reduced | P < 0.0001 | researchgate.net |

Cell Proliferation and Survival Pathways

The role of HIF stabilization by inhibitors like enarodustat in cell proliferation and survival is complex and can be context-dependent. HIF-1α, a primary target of enarodustat, is known to regulate a multitude of genes involved in cell growth, proliferation, and apoptosis. krcp-ksn.orgkrcp-ksn.org

In some cancer models, increased HIF levels have been associated with tumor progression, metastasis, and poor prognosis. frontiersin.orgresearchgate.net HIF-1α can promote cancer cell proliferation by activating various growth factors and their associated pathways. krcp-ksn.org It also induces a metabolic shift towards aerobic glycolysis (the Warburg effect), which provides the necessary energy for rapid tumor growth. krcp-ksn.orgkrcp-ksn.org

However, the effects of HIF-PH inhibitors on cell proliferation are not universally pro-tumorigenic. In a colorectal cancer cell-inoculated mouse model, enarodustat, even at high doses that increased plasma vascular endothelial growth factor (VEGF), did not affect tumor growth. nih.gov Carcinogenicity studies in mice and rats also showed no increase in tumor incidence with enarodustat treatment. researchgate.net

Conversely, in certain scenarios, HIF stabilization can have protective and pro-survival effects on non-cancerous cells. In cultured renal proximal tubule cells subjected to ischemia, enarodustat treatment increased cell viability and reduced levels of reactive oxygen species (ROS). krcp-ksn.org These protective effects were attributed to the HIF-1α-mediated increase in glycogen (B147801) storage and the upregulation of genes involved in glycogen synthesis, which helps to delay ATP depletion during injury. krcp-ksn.orgkrcp-ksn.org

The table below outlines some of the conflicting effects of HIF-1α stabilization on cell proliferation and survival.

| Effect | Pathway/Mechanism | Context | Reference |

| Pro-proliferative | Activation of growth factors, Warburg effect | Some cancer cells | krcp-ksn.orgkrcp-ksn.org |

| No effect on tumor growth | - | Colorectal cancer xenograft model | nih.gov |

| Anti-proliferative | Inhibition of proliferation via HIF-1α/p53/p21 pathway | Mesangial cells | frontiersin.org |

| Pro-survival | Increased glycogen storage, reduced ROS | Ischemic renal proximal tubule cells | krcp-ksn.org |

| Pro-apoptotic | Increased expression of pro-apoptotic proteins, stabilization of p53 | Hypoxia-related apoptosis | krcp-ksn.org |

Preclinical Research and Animal Studies

In Vitro Pharmacological Characterization

Enarodustat's mechanism of action has been extensively characterized through a series of in vitro studies, which have established its role as a potent and specific inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.

In vitro assays have demonstrated that enarodustat (B608261) is a potent inhibitor of the three main human HIF-prolyl hydroxylase isoenzymes: PHD1, PHD2, and PHD3. nih.gov These enzymes are key regulators in the degradation pathway of HIF-α subunits. By inhibiting these enzymes, enarodustat effectively mimics a hypoxic state, leading to the stabilization of HIF-α.

The inhibitory activity of enarodustat has been quantified, revealing specific inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). Notably, enarodustat shows potent inhibition against PHD2, with an IC50 value of 0.22 μM. selleckchem.comselleckchem.com It also demonstrates strong inhibitory effects against PHD1 and PHD3. nih.gov Studies have confirmed that enarodustat's inhibitory action is specific to HIF-PH enzymes, with no significant activity observed against other enzymes or receptors. nih.govnih.gov

Table 1: In Vitro Inhibitory Activity of Enarodustat on Human HIF-PH Isoenzymes

| Isoenzyme | Inhibition Constant (Ki) (μmol/L) |

| HIF-PH 1 | 0.016 nih.gov |

| HIF-PH 2 | 0.061 nih.gov |

| HIF-PH 3 | 0.101 nih.gov |

This interactive table summarizes the specific inhibition constants of Enarodustat for each HIF-PH isoenzyme.

The functional consequence of HIF-PH inhibition by enarodustat is the stabilization of HIF-α proteins and the subsequent upregulation of HIF-target genes, most notably erythropoietin (EPO). This has been demonstrated in various cell line models.

In the human hepatoma cell line Hep3B, treatment with enarodustat resulted in a significant increase in the protein levels of both HIF-1α and HIF-2α. nih.govnih.gov This stabilization of HIF-α directly leads to the induction of EPO gene expression. Studies have confirmed a corresponding increase in EPO messenger RNA (mRNA) levels and a subsequent rise in EPO protein production and secretion from these cells. nih.govselleckchem.comnih.govportico.org The half-maximal effective concentration (EC50) for EPO release from Hep3B cells was determined to be 5.7 μM. selleckchem.com

Table 2: Effects of Enarodustat in Hep3B Cell Line

| Parameter | Outcome |

| HIF-1α Protein Level | Increased nih.gov |

| HIF-2α Protein Level | Increased nih.gov |

| EPO mRNA Level | Increased nih.govnih.gov |

| EPO Protein Production | Increased selleckchem.comportico.org |

This interactive table outlines the observed effects of Enarodustat on key biomarkers in the Hep3B cell line.

In Vivo Efficacy Studies in Animal Models

The therapeutic potential of enarodustat has been evaluated in several animal models, confirming its efficacy in stimulating red blood cell production and improving anemia-related parameters.

Enarodustat has demonstrated significant efficacy in rodent models of renal anemia. nih.govportico.org Specifically, in 5/6-nephrectomized rats, a standard model that mimics chronic kidney disease and associated anemia, repeated oral administration of enarodustat showed a clear erythropoiesis-stimulating effect. nih.govportico.org These findings from surgically induced renal failure models underscore the compound's ability to correct anemia resulting from impaired kidney function.

The administration of enarodustat in animal models leads to a robust stimulation of erythropoiesis. portico.org In normal rats, a single oral dose of enarodustat was sufficient to significantly increase EPO mRNA levels in both the liver and the kidneys. nih.govnih.govportico.org This induction of EPO gene expression translated to higher circulating plasma EPO concentrations. nih.govportico.org The erythropoiesis-stimulating effect was also observed following repeated oral doses, with studies showing that both daily and intermittent dosing regimens were effective in normal and 5/6-nephrectomized rats. portico.org In rats, daily oral dosing with enarodustat led to a dose-dependent increase in hemoglobin levels. medchemexpress.com

Beyond stimulating EPO production, enarodustat has been shown to improve iron utilization, a critical component of effective erythropoiesis. portico.orgsci-hub.se Preclinical studies in rats have demonstrated that enarodustat leads to more efficient use of iron during the process of red blood cell formation. portico.org A key finding is the effect of enarodustat on hepcidin (B1576463), the primary regulator of iron absorption and distribution. A single dose of enarodustat was observed to decrease the expression of hepcidin within 24 hours of administration, which is expected to enhance iron availability for hemoglobin synthesis. portico.orgsci-hub.se

Comparison with Recombinant Human Erythropoietin (rHuEPO)

Preclinical studies in normal rats have demonstrated that enarodustat offers more efficient iron utilization for erythropoiesis compared to recombinant human erythropoietin (rHuEPO) when both agents produce similar erythropoietic effects. nih.govnih.gov Under repeated-dose conditions leading to comparable erythropoietic stimulation, enarodustat maintained the hemoglobin content in red blood cells. In contrast, rHuEPO administration led to a decrease in some erythrocyte-related parameters. nih.govsci-hub.se

A key differentiator observed in these studies is the effect on hepcidin, a central regulator of iron homeostasis. A single dose of enarodustat was found to decrease hepcidin expression within 24 hours of administration, an effect not observed with a single dose of rHuEPO. nih.govsci-hub.se This suggests that enarodustat's mechanism of action, which involves the stabilization of hypoxia-inducible factor (HIF), leads to improved iron mobilization and availability for red blood cell production. nih.gov

This enhanced iron utilization with enarodustat is further supported by the observation of more favorable iron-related parameters during erythropoiesis compared to rHuEPO. nih.govsci-hub.se

Studies on Anemia of Inflammation Models

In a rat model of anemia of inflammation, which mimics functional iron deficiency, enarodustat demonstrated a clear erythropoietic effect, whereas rHuEPO did not. nih.govnih.govsci-hub.se This model is characterized by inflammation-induced defects in iron utilization. nih.govsci-hub.se The effectiveness of enarodustat in this context highlights its potential to address anemia in conditions where inflammation plays a significant role, a common challenge in chronic diseases. nih.govsci-hub.se

The ability of enarodustat to stimulate erythropoiesis in this model is attributed to its mechanism of increasing iron utilization, a pathway that is often impaired in inflammatory states. nih.gov These findings suggest that unlike rHuEPO, enarodustat can overcome the suppressive effects of inflammation on red blood cell production. nih.govsci-hub.se

Off-Target Effects and Selectivity Research

Enarodustat has been shown to have specific and potent inhibitory effects on human HIF-prolyl hydroxylase (PH) 1-3, with Kᵢ values of 0.016, 0.061, and 0.101 μmol/L, respectively. nih.gov In vitro studies have indicated that it does not exhibit inhibitory activity against various other enzymes or receptors. portico.orgnih.gov

Further research has investigated the selectivity of enarodustat against other human 2-oxoglutarate (2OG)-dependent oxygenases. Studies on isolated recombinant human 2OG oxygenases, including factor inhibiting HIF-α (FIH), aspartate/asparagine β-hydroxylase (AspH), and Jumonji-C domain-containing protein 5 (JMJD5), have shown that enarodustat manifests selectivity for PHD inhibition. nih.govresearchgate.net Crystallographic and modeling studies provide insights into the binding modes of enarodustat to the active sites of these enzymes, which helps in understanding its selectivity profile. researchgate.net

| Enzyme | Kᵢ (μmol/L) |

|---|---|

| HIF-PH 1 | 0.016 |

| HIF-PH 2 | 0.061 |

| HIF-PH 3 | 0.101 |

A potential off-target effect of HIF stabilization is the increased production of vascular endothelial growth factor (VEGF), which could raise concerns about retinal vascularity. nih.gov Preclinical studies have addressed this by evaluating the impact of enarodustat on VEGF levels. In rats, administration of enarodustat at doses more than 10-fold higher than those required for endogenous erythropoietin-mediated erythropoiesis led to increased plasma VEGF concentrations. nih.govresearchgate.net

However, even at these high doses, there was no corresponding increase in retinal VEGF mRNA levels, and no effects on retinal vascular permeability were observed. nih.govnih.gov This suggests a dissociation between systemic and local VEGF effects in the retina. nih.gov While some clinical studies have noted a slightly higher incidence of retinal adverse events with enarodustat compared to erythropoiesis-stimulating agents (ESAs), preclinical data indicate that the increased plasma VEGF levels induced by high doses of enarodustat are unlikely to directly affect retinal vascular function. oup.comnih.gov

The potential for HIF inhibitors to promote tumor growth has been a subject of investigation. frontiersin.org In a mouse xenograft model using colorectal cancer cells, enarodustat was evaluated for its effect on tumor progression. nih.govportico.orgnih.gov At a dose of 30 mg/kg, which resulted in significantly elevated plasma VEGF concentrations, enarodustat had no effect on tumor growth. nih.govportico.orgnih.gov

Furthermore, carcinogenicity studies in Tg.rasH2 mice and Sprague-Dawley rats concluded that enarodustat did not increase the incidence of any tumors, including vascular tumors like hemangiosarcoma, which could be a concern with elevated VEGF levels. researchgate.net These findings from nonclinical studies suggest that at clinically relevant exposures, enarodustat does not appear to have carcinogenic potential. researchgate.net

| Model | Key Finding | Reference |

|---|---|---|

| Normal Rats (vs. rHuEPO) | More efficient iron utilization and decreased hepcidin expression. | nih.govnih.govsci-hub.se |

| Anemia of Inflammation Rat Model | Demonstrated erythropoietic effect, unlike rHuEPO. | nih.govnih.govsci-hub.se |

| In Vitro Enzyme Assays | Selective and potent inhibition of HIF-PH 1-3. | nih.govportico.orgnih.gov |

| Rat VEGF Studies | Increased plasma VEGF at high doses, but no change in retinal VEGF mRNA or vascular permeability. | nih.govnih.govresearchgate.net |

| Colorectal Cancer Xenograft Mouse Model | No effect on tumor growth despite increased plasma VEGF. | nih.govportico.orgnih.gov |

Pharmacokinetic and Pharmacodynamic Research

Absorption and Distribution Studies

Following oral administration, enarodustat (B608261) is rapidly absorbed. researchgate.netnih.gov In studies with healthy individuals, both non-Japanese and Japanese, the maximum plasma concentration (Cmax) is typically reached quickly. researchgate.netnih.gov One study involving healthy Chinese participants who received single oral doses of 1, 5, and 15 mg of enarodustat (also referred to as SAL-0951) in a fasted state also demonstrated rapid absorption. researchgate.netpatsnap.comnih.gov

The volume of distribution for enarodustat is considered to be relatively small. researchgate.net Enarodustat exhibits high plasma protein binding, exceeding 99%. researchgate.netportico.orgnih.gov This high level of protein binding limits its clearance by hemodialysis. portico.orgnih.gov

Elimination Pathways and Excretion

The primary route of elimination for enarodustat is through fecal excretion. portico.orgresearchgate.net A study using radiolabeled enarodustat (¹⁴C-JTZ-951) in hemodialysis patients showed that approximately 77.1% of the administered radioactivity was recovered in the feces, while urinary excretion accounted for a much smaller portion at 10.9%. researchgate.netpmda.go.jpcolab.ws In both urine and feces, the predominant substance found was the unchanged parent compound, enarodustat. nih.govpmda.go.jp

Due to its high plasma protein binding, only a small fraction of enarodustat is removed during hemodialysis, with one study reporting that about 6.74% of the administered dose was recovered in the dialysate. portico.orgnih.gov This indicates that the drug can be administered without regard to the dialysis schedule. portico.orgnih.gov In healthy subjects, renal excretion of unchanged enarodustat was found to be more substantial, averaging around 45% of the dose. researchgate.netnih.gov

Half-Life Determination

The elimination half-life of enarodustat is relatively short. In healthy volunteers, the mean half-life (t½) is generally less than 10 hours. researchgate.netnih.gov A study in healthy Chinese participants reported elimination half-lives of 6.13, 6.32, and 6.74 hours for single doses of 1, 5, and 15 mg, respectively. researchgate.netpatsnap.comnih.gov

In patients with end-stage renal disease (ESRD) on hemodialysis, the terminal half-life was found to be similar, with mean values of approximately 9.35 to 9.96 hours. researchgate.netnih.gov Another study in non-Japanese patients with ESRD on hemodialysis reported a similar mean half-life ranging from 8.97 to 11.6 hours. nih.gov

Linearity of Pharmacokinetic Profile

Enarodustat demonstrates a linear pharmacokinetic profile, with exposure increasing in a dose-proportional manner. researchgate.netpatsnap.comnih.gov In a study with healthy Chinese participants, the mean maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increased proportionately with single doses of 1, 5, and 15 mg. researchgate.netpatsnap.comnih.gov Similarly, in non-Japanese patients with end-stage renal disease on hemodialysis receiving daily doses from 2 to 15 mg, the steady-state Cmax and AUC were dose-dependent. nih.gov

Studies have shown no evidence of drug accumulation or time-dependent pharmacokinetic characteristics with multiple-dose administration. patsnap.comnih.gov A stable concentration was reached after five days of repeated dosing. patsnap.comnih.gov

Pharmacodynamic Endpoints and Biomarkers

The primary pharmacodynamic effect of enarodustat is the stimulation of erythropoiesis, which is the production of red blood cells. patsnap.com This is achieved through the inhibition of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), leading to the stabilization of HIF. pmda.go.jppatsnap.com This, in turn, increases the body's natural production of erythropoietin (EPO). patsnap.comnih.gov

Key biomarkers that are monitored to assess the pharmacodynamic effects of enarodustat include changes in iron metabolism markers. Enarodustat has been shown to decrease levels of hepcidin (B1576463) and ferritin, while increasing total iron-binding capacity (TIBC) and serum iron levels. nih.govresearchgate.net

Hemoglobin (Hb) Response

The principal therapeutic outcome of enarodustat treatment is an increase in and maintenance of hemoglobin (Hb) levels in anemic patients. nih.gov Clinical trials in patients with chronic kidney disease (CKD), both those on dialysis and not on dialysis, have consistently demonstrated that enarodustat effectively corrects anemia and maintains Hb levels within the target range. researchgate.netnih.govresearchgate.net

In a phase 3 study involving Chinese patients with non-dialysis CKD, the enarodustat group showed a mean Hb increase of 18.52 g/L from baseline by week 9. nih.gov Another phase 3 study in Japanese patients with non-dialysis CKD found that the efficacy of enarodustat in maintaining Hb levels was non-inferior to darbepoetin alfa, a conventional erythropoiesis-stimulating agent. portico.orgresearchgate.net The mean Hb level in the enarodustat group during the evaluation period was 10.96 g/dL. portico.orgresearchgate.net

Interactive Data Table: Hemoglobin Response in Clinical Trials

| Study Population | Treatment Group | Baseline Hb (mean ± SD) | Hb Change from Baseline (mean ± SD) | Target Hb Level | Citation |

|---|---|---|---|---|---|

| Chinese ND-CKD Patients | Enarodustat | 93.83 ± 6.14 g/L | +18.52 ± 9.86 g/L at week 9 | N/A | nih.gov |

| Japanese ND-CKD Patients | Enarodustat | N/A | Maintained at 10.96 g/dL | 10-12 g/dL | portico.orgresearchgate.net |

| Japanese HD Patients (ESA-naïve) | Enarodustat | N/A | 0.302 g/dL/week increase (weeks 0-4) | 10 to <12 g/dL | nih.gov |

| Japanese PD Patients | Enarodustat | 11.01 ± 0.81 g/dL | Maintained at 10.78 ± 0.69 g/dL at EOT | 10-12 g/dL | nih.gov |

ND-CKD: Non-Dialysis Chronic Kidney Disease; HD: Hemodialysis; PD: Peritoneal Dialysis; ESA: Erythropoiesis-Stimulating Agent; EOT: End of Treatment; N/A: Not Available

Table of Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| Enarodustat | JTZ-951, SAL-0951 |

| Darbepoetin alfa | DA |

| Erythropoietin | EPO |

| Hepcidin | |

| Ferritin | |

| α-ketoglutaric acid | |

| Lapatinib | |

| Tolbutamide | |

| Omeprazole | |

| Dextrorphan | |

| Midazolam | |

| Roxadustat (B1679584) | FG-4592 |

| Vadadustat | |

| Molidustat | |

| Daprodustat | |

| Pegmolesatide | |

| Epoetin | |

| Peginesatide | |

| Sildenafil citrate |

Hepcidin Levels

Enarodustat functions as a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, a mechanism that leads to the stabilization of HIF-α and subsequently increases endogenous erythropoietin production. pmda.go.jp A key aspect of its pharmacodynamic profile is its influence on iron metabolism, particularly its effect on hepcidin, a central regulator of iron availability. Research indicates that Enarodustat consistently and significantly suppresses hepcidin levels. frontiersin.orgaging-us.com

In preclinical studies involving rats, a single oral dose of Enarodustat resulted in a decrease in hepcidin expression within 24 hours, an effect not observed with recombinant human erythropoietin (rHuEPO). portico.orgnih.gov This suppression of hepcidin production is suggested to be a contributing factor to how Enarodustat promotes erythropoiesis without depleting iron availability, unlike rHuEPO. pmda.go.jp

Clinical trials have substantiated these preclinical findings across various patient populations with chronic kidney disease (CKD). A Phase 3 study (SYMPHONY ND) in Japanese patients with non-dialysis CKD demonstrated that Enarodustat treatment was associated with a decrease in hepcidin levels compared to the active comparator, darbepoetin alfa. researchgate.netnih.gov This reduction in hepcidin was observed within the initial 4-week treatment period and was sustained throughout the 20-week maintenance phase. nih.gov

Similarly, a Phase 3 trial in Chinese patients with non-dialysis CKD reported a significant reduction in hepcidin. By week 9, the mean change from baseline in the Enarodustat group was -42.94 ng/mL, while the placebo group saw an increase of +4.58 ng/mL. karger.com By the end of the 25-week study period, hepcidin levels in the Enarodustat group were 53.94 ng/mL. nih.gov

Network meta-analyses have further quantified this effect. One analysis found that Enarodustat significantly lowered hepcidin levels when compared to both placebo and darbepoetin. frontiersin.orgnih.gov Another analysis of studies in patients with dialysis-dependent CKD concluded that Enarodustat and roxadustat are the most effective HIF-PH inhibitors for reducing hepcidin, making them potentially suitable for patients with inflammation. aging-us.commdpi.com

Table 1: Effect of Enarodustat on Hepcidin Levels in Clinical Trials

| Study Population | Comparator | Duration | Mean Change/Result in Hepcidin | Citation |

|---|

Ferritin and Transferrin Saturation (TSAT)

In conjunction with its effects on hepcidin, Enarodustat influences other key markers of iron status, such as ferritin and transferrin saturation (TSAT). The general trend observed in clinical studies is a decrease in ferritin levels and a more variable effect on TSAT, reflecting enhanced iron mobilization and utilization for erythropoiesis. portico.orgoup.com

Multiple Phase 2 and 3 studies have reported that Enarodustat treatment is associated with decreased ferritin levels. portico.orgresearchgate.netiu.edu The SYMPHONY ND study found that ferritin levels were reduced in both erythropoiesis-stimulating agent (ESA)-naïve and ESA-treated patients receiving Enarodustat. nih.gov A Phase 3 trial in Chinese non-dialysis patients provided specific data, showing that mean ferritin levels declined from a baseline of 213.23 µg/L to 99.44 µg/L by week 9. nih.gov Following this initial drop, levels gradually increased to 150.00 µg/L by week 25. nih.gov

The effect of Enarodustat on TSAT appears to be more dynamic. In the SYMPHONY ND study, TSAT levels continuously decreased from baseline in ESA-treated subjects, although they remained above the 20% threshold. nih.gov A study in Chinese non-dialysis patients mirrored this pattern, with TSAT initially decreasing from 26.82% at baseline to 21.56% by week 9, before recovering to 28.01% by week 25. nih.gov This initial dip in TSAT is likely related to the increased total iron-binding capacity (TIBC) and mobilization of iron for hemoglobin synthesis. nih.govnih.gov However, in a study involving hemodialysis patients treated for 12 weeks, Enarodustat did not produce significant changes in mean TSAT or ferritin levels. gavinpublishers.comgavinpublishers.com

Table 2: Effect of Enarodustat on Ferritin and TSAT Levels in Clinical Trials

| Study Population | Duration | Baseline Ferritin (µg/L) | Ferritin Change | Baseline TSAT (%) | TSAT Change | Citation |

|---|---|---|---|---|---|---|

| Chinese Non-Dialysis CKD Patients | 25 Weeks | 213.23 | Decreased to 99.44 µg/L by Week 9; increased to 150.00 µg/L by Week 25 | 26.82 | Decreased to 21.56% by Week 9; rebounded to 28.01% by Week 25 | nih.gov |

| Japanese Non-Dialysis CKD Patients (ESA-treated) | 24 Weeks | Not Specified | Decreased | Not Specified | Continuously decreased from baseline | nih.gov |

| Hemodialysis Patients | 12 Weeks | Not Specified | No significant change | Not Specified | No significant change | gavinpublishers.comgavinpublishers.com |

Clinical Research and Efficacy Studies

Phase 1 Clinical Trials

Phase 1 studies were designed to assess the initial clinical pharmacology of enarodustat (B608261) in healthy individuals.

Single ascending dose (SAD) and multiple ascending dose (MAD) studies were conducted in both Japanese and non-Japanese healthy subjects to evaluate the compound's characteristics. In SAD studies, single oral doses of enarodustat were administered up to 400 mg. nih.gov A multiple-ascending-dose study in healthy subjects involved once-daily administration for 15 days with doses of 25 mg and 50 mg. researchgate.netresearchgate.net These studies demonstrated that enarodustat was rapidly absorbed. nih.gov Key findings indicated that the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were dose-dependent. nih.gov With once-daily dosing, there was negligible accumulation of the drug. nih.govresearchgate.net

Pharmacokinetic (PK) analyses from Phase 1 trials in healthy subjects revealed key parameters of enarodustat's behavior in the body. Following single oral administration, enarodustat showed rapid absorption. nih.gov The mean half-life (t1/2) was less than 10 hours, suggesting that the drug would not significantly accumulate with a once-daily dosing schedule. nih.gov Renal excretion of unchanged enarodustat was found to be a substantial route of elimination, accounting for approximately 45% of the administered dose on average. nih.gov

Pharmacodynamic (PD) assessments showed that enarodustat stimulated the production of endogenous EPO. This effect is central to its mechanism for treating anemia.

Table 1: Summary of Phase 1 Pharmacokinetic Findings in Healthy Subjects

| Parameter | Finding | Source |

|---|---|---|

| Absorption | Rapidly absorbed following single oral administration. | nih.gov |

| Dose Proportionality | Maximum plasma concentration (Cmax) and area under the curve (AUC) were dose-dependent up to 400 mg. | nih.gov |

| Elimination Half-Life (t1/2) | Mean half-life of <10 hours. | nih.gov |

| Accumulation | Negligible accumulation with once-daily dosing. | nih.govresearchgate.net |

| Excretion | Substantial renal excretion of unchanged drug (~45% of dose). | nih.gov |

Phase 2 Clinical Trials

Phase 2 trials were conducted to evaluate the efficacy and dose-response of enarodustat in patients with anemia of CKD.

Phase 2b studies were crucial for determining the appropriate dosing for subsequent Phase 3 trials. In a study involving anemic patients with CKD not on dialysis, both erythropoiesis-stimulating agent (ESA)-naïve and ESA-treated patients were randomized to receive daily doses of 2 mg, 4 mg, or 6 mg of enarodustat or a placebo for a 6-week period. nih.gov This was followed by a 24-week open-label period where the dose was adjusted to maintain target hemoglobin (Hb) levels. nih.gov

In the ESA-naïve (correction) group, the rate of Hb level increase showed a clear dose-response relationship. nih.gov A similar Phase 2b study was conducted in patients on maintenance hemodialysis who were previously treated with ESAs. nih.govnih.gov These patients were switched to enarodustat at doses of 2, 4, or 6 mg, or placebo, for 6 weeks. nih.govnih.gov The results showed that the change in Hb levels from baseline increased with higher doses of enarodustat. nih.govnih.gov The 4 mg dose, in particular, demonstrated the ability to maintain Hb levels after switching from ESAs. nih.gov These studies helped establish the initial and maintenance dose ranges for effectively managing anemia. nih.govnih.gov

The efficacy of enarodustat was evaluated in distinct CKD patient populations: those not on dialysis (NDD-CKD) and those on hemodialysis (HD-CKD).

In NDD-CKD patients who were ESA-naïve, enarodustat demonstrated a dose-dependent increase in Hb levels. nih.gov For NDD-CKD patients already receiving ESAs, enarodustat was effective in maintaining their Hb levels after conversion. nih.gov At the end of the 24-week open-label treatment period, over 70% of subjects in both the correction and conversion groups maintained Hb levels within the target range. nih.gov

In HD-CKD patients, a Phase 2b trial showed that after a 6-week treatment period, there was a dose-dependent change in Hb levels. nih.govnih.gov During a subsequent 24-week open-label period, 65.1% of subjects maintained their Hb level within the target range at the end of treatment. nih.govnih.gov A Phase 2a study in hemodialysis patients had previously shown that an 8-week course of enarodustat with dose titration resulted in a dose-related increase in Hb. nih.gov

Table 2: Key Efficacy Endpoints from Phase 2b Trials

| Patient Population | Key Finding | Result | Source |

|---|---|---|---|

| NDD-CKD (ESA-Naïve) | Dose-dependent increase in hemoglobin (Hb) level. | Hb increase rate per week was greater with higher doses. | nih.gov |

| NDD-CKD (ESA-Treated) | Maintenance of Hb levels after switching from ESA. | Over 70% maintained target Hb at the end of the 24-week open-label period. | nih.gov |

| HD-CKD (ESA-Treated) | Dose-dependent change in Hb after switching from ESA. | Change in Hb from baseline increased with enarodustat dose. | nih.govnih.gov |

| HD-CKD (ESA-Treated) | Maintenance of Hb levels in the long-term period. | 65.1% of subjects maintained target Hb at the end of the 24-week open-label period. | nih.govnih.gov |

Phase 3 Clinical Trials

A series of Phase 3 studies, known as the SYMPHONY program, were conducted in Japan to confirm the efficacy of enarodustat in various CKD patient populations, often comparing it to the active comparator darbepoetin alfa. karger.comnih.govportico.org

The SYMPHONY-ND study was an open-label trial in anemic NDD-CKD patients. nih.govnih.gov It demonstrated that enarodustat was non-inferior to darbepoetin alfa in maintaining Hb levels over 24 weeks. nih.govnih.gov The mean Hb level during the evaluation period (weeks 20-24) was 10.96 g/dL in the enarodustat arm, and the difference between the arms confirmed non-inferiority. nih.gov Nearly 90% of patients in both groups maintained a mean Hb level within the target range. nih.gov

The SYMPHONY-HD study was a double-blind trial in anemic patients on maintenance hemodialysis. karger.comresearchgate.netnih.govdoaj.orgnih.gov This study also met its primary endpoint, demonstrating that enarodustat was non-inferior to darbepoetin alfa for maintaining Hb levels over 24 weeks. karger.comresearchgate.net The mean Hb level during the evaluation period was 10.73 g/dL for the enarodustat group compared to 10.85 g/dL for the darbepoetin alfa group. karger.comresearchgate.netnih.govdoaj.org

Long-term efficacy was assessed in 52-week, open-label extension studies (SYMPHONY ND-Long and HD-Long ). researchgate.netnih.gov These studies confirmed that mean Hb levels were maintained within the target range of 10.0–12.0 g/dL over the 52-week period in both NDD-CKD and HD-CKD patients. researchgate.netnih.gov

Additional Phase 3 trials investigated other specific populations:

An open-label study in ESA-naïve hemodialysis patients showed a weekly Hb increase rate of 0.302 g/dL/week during the initial 4 weeks, with levels maintained in the target range after week 8. nih.gov

The SYMPHONY-PD study in patients on peritoneal dialysis found that Hb levels were successfully maintained within the target range over the treatment period. portico.orgnih.gov At baseline, the mean Hb was 11.01 g/dL, and at the end of treatment, it was 10.78 g/dL. portico.orgnih.gov

A Phase 3 trial in Chinese NDD-CKD patients demonstrated that enarodustat significantly increased Hb levels compared to placebo over an 8-week double-blind period. nih.govkarger.comresearchgate.netfigshare.com The mean change from baseline to weeks 7-9 was +15.99 g/L for enarodustat versus -0.14 g/L for placebo. karger.comresearchgate.net

Table 3: Overview of Phase 3 SYMPHONY Program Efficacy Results

| Study Name | Patient Population | Comparator | Primary Efficacy Outcome | Source |

|---|---|---|---|---|

| SYMPHONY-ND | Non-Dialysis Dependent CKD | Darbepoetin alfa | Non-inferiority in maintaining mean Hb levels at weeks 20-24 was confirmed. | nih.govnih.gov |

| SYMPHONY-HD | Hemodialysis Dependent CKD | Darbepoetin alfa | Non-inferiority in maintaining mean Hb levels at weeks 20-24 was confirmed. | karger.comresearchgate.netnih.gov |

| SYMPHONY ND-Long | Non-Dialysis Dependent CKD | N/A (Open-label) | Mean Hb levels were maintained within the target range over 52 weeks. | researchgate.netnih.gov |

| SYMPHONY HD-Long | Hemodialysis Dependent CKD | N/A (Open-label) | Mean Hb levels were maintained within the target range over 52 weeks. | researchgate.netnih.gov |

| SYMPHONY-PD | Peritoneal Dialysis CKD | N/A (Open-label) | Mean Hb levels were maintained within the target range throughout the study. | portico.orgnih.gov |

Comparative Studies with Erythropoiesis-Stimulating Agents (ESAs)

Clinical trials have been conducted to compare the efficacy of enarodustat with that of erythropoiesis-stimulating agents (ESAs), the former standard of care for anemia in CKD. nih.govtransfusionnews.com These studies are crucial for establishing the therapeutic standing of this newer oral agent against the injectable ESAs.

Multiple Phase 3 clinical trials have demonstrated that enarodustat is non-inferior to the ESA darbepoetin alfa in managing hemoglobin levels in anemic patients with CKD. nih.govnih.govtorii.co.jp

In a 24-week study involving Japanese patients with non-dialysis dependent CKD (NDD-CKD), enarodustat was compared to darbepoetin alfa. The primary endpoint was the mean hemoglobin level during the evaluation period of weeks 20 to 24. The results showed that the mean hemoglobin level in the enarodustat group was 10.96 g/dL, with a difference of 0.09 g/dL compared to the darbepoetin alfa group, which fell within the predefined non-inferiority margin of -0.75 g/dL. nih.govnih.gov

Another Phase 3 study was conducted in hemodialysis-dependent CKD (HDD-CKD) patients. torii.co.jpresearchgate.net In this 24-week trial, the mean hemoglobin level during the evaluation period (weeks 20-24) was 10.73 g/dL for the enarodustat arm and 10.85 g/dL for the darbepoetin alfa arm. The difference between the two groups was -0.12 g/dL, successfully meeting the non-inferiority criterion of -1.0 g/dL. researchgate.net Both studies concluded that the efficacy of enarodustat was comparable to that of darbepoetin alfa. nih.govresearchgate.net

| Patient Population | Study Duration | Mean Hb Level (Enarodustat) | Mean Hb Level (Darbepoetin Alfa) | Difference in Mean Hb (95% CI) | Non-Inferiority Margin | Result |

|---|---|---|---|---|---|---|

| NDD-CKD | 24 Weeks | 10.96 g/dL | - | 0.09 g/dL (-0.07 to 0.26) | -0.75 g/dL | Non-inferiority established |

| HDD-CKD | 24 Weeks | 10.73 g/dL | 10.85 g/dL | -0.12 g/dL (-0.33 to 0.10) | -1.0 g/dL | Non-inferiority established |

Currently, published clinical trials have focused on establishing the non-inferiority of enarodustat compared to ESAs. torii.co.jp Superiority analyses have not been the primary objective of the pivotal Phase 3 studies. The main goal has been to demonstrate that enarodustat is at least as effective as the existing standard of care in maintaining target hemoglobin levels. torii.co.jp

Studies in Non-Dialysis Dependent Chronic Kidney Disease (NDD-CKD) Patients

Enarodustat has been extensively studied in patients with NDD-CKD. portico.orgkarger.comnih.gov A Phase 3 study in China involving 156 NDD-CKD patients demonstrated that enarodustat significantly increased hemoglobin levels compared to a placebo over an 8-week period. karger.comnih.gov The mean change in hemoglobin from baseline to weeks 7-9 was 15.99 g/L in the enarodustat group, compared to -0.14 g/L in the placebo group. nih.gov

In a Japanese Phase 2b study, both ESA-naïve patients and those converting from ESAs were evaluated. nih.gov In the ESA-naïve group, there was a dose-dependent increase in the rate of hemoglobin level rise. For patients converting from an ESA, enarodustat was effective in maintaining stable hemoglobin levels. nih.gov Furthermore, a long-term, 52-week study in Japanese NDD-CKD patients confirmed the sustained efficacy of enarodustat in maintaining hemoglobin levels within the target range of 10.0–12.0 g/dL. nih.govresearchgate.net

| Study | Patient Population | Primary Outcome | Result |

|---|---|---|---|

| Phase 3 (China) | 156 NDD-CKD patients | Mean change in Hb from baseline to weeks 7-9 | 15.99 g/L increase with enarodustat vs. -0.14 g/L with placebo |

| Phase 2b (Japan) | ESA-naïve and ESA-conversion NDD-CKD patients | Hb level increase rate (ESA-naïve); Hb maintenance (ESA-conversion) | Dose-dependent increase in Hb; stable Hb levels maintained |

| SYMPHONY ND-Long | 132 Japanese NDD-CKD patients | Maintenance of Hb levels over 52 weeks | Mean Hb levels maintained within the target range (10.0–12.0 g/dL) |

Studies in Hemodialysis-Dependent Chronic Kidney Disease (HDD-CKD) Patients

The efficacy of enarodustat has also been confirmed in the hemodialysis-dependent CKD population. portico.orgnih.gov A Phase 2b study in Japanese hemodialysis patients demonstrated that after switching from an ESA, enarodustat maintained hemoglobin levels without abrupt changes. nih.govresearchgate.net During a subsequent 24-week open-label period, dose adjustments allowed for appropriate control of hemoglobin levels within the target range of 10.0–12.0 g/dL. nih.govnih.gov

The long-term efficacy was further supported by the SYMPHONY HD-Long study, a 52-week trial involving 136 Japanese patients on maintenance hemodialysis. This study showed that mean hemoglobin levels were consistently maintained within the target range throughout the 52-week period. nih.govresearchgate.net Additionally, a study in ESA-naïve Japanese hemodialysis patients found that enarodustat effectively increased hemoglobin levels, with an estimated increase rate of 0.302 g/dL per week in the initial four weeks, and maintained these levels within the target range thereafter. nih.gov

Long-Term Efficacy and Maintenance of Hemoglobin Levels

Long-term studies have been crucial in establishing the sustained efficacy of enarodustat. Two open-label, uncontrolled Phase 3 studies, SYMPHONY ND-Long and SYMPHONY HD-Long, evaluated the 52-week efficacy of enarodustat in Japanese anemic patients with CKD who were not on dialysis and those on maintenance hemodialysis, respectively. nih.govresearchgate.net

In both studies, mean hemoglobin levels and their 95% confidence intervals were successfully maintained within the target range of 10.0–12.0 g/dL over the entire 52-week period. nih.govresearchgate.netresearchgate.net These findings confirm the long-term safety and efficacy of enarodustat for the continuous management of anemia in CKD. nih.gov

Impact on Iron Metabolism Parameters in Clinical Settings

A distinguishing feature of HIF-PH inhibitors like enarodustat is their effect on iron metabolism. nih.govnih.gov Clinical studies have consistently shown that enarodustat improves iron utilization. nih.govnih.gov This is achieved by reducing levels of hepcidin (B1576463), a key regulator of iron homeostasis. nih.govfrontiersin.org

In comparative studies with darbepoetin alfa, enarodustat was associated with decreased hepcidin and ferritin levels, and an increased total iron-binding capacity (TIBC). nih.govnih.gov A network meta-analysis also found that enarodustat significantly reduced hepcidin levels compared to darbepoetin. frontiersin.org These changes in iron-related parameters suggest that enarodustat promotes more efficient mobilization and use of iron stores for erythropoiesis. nih.govkarger.com

| Parameter | Effect Observed with Enarodustat | Comparison with ESAs |

|---|---|---|

| Hepcidin | Decreased | Significantly greater decrease compared to darbepoetin alfa |

| Ferritin | Decreased | Lower levels observed compared to darbepoetin alfa |

| Total Iron-Binding Capacity (TIBC) | Increased | Higher levels observed compared to darbepoetin alfa |

| Serum Iron | Increased | Significant increase observed from baseline |

Meta-Analyses of Clinical Trial Data

Meta-analyses of Phase 3 RCTs have consistently demonstrated the efficacy of the HIF-PH inhibitor class in managing renal anemia compared to either placebo or ESAs. nih.govnih.gov One comprehensive meta-analysis involving 26 RCTs and 24,387 patients showed that, as a class, HIF-PH inhibitors produced a statistically significant increase in hemoglobin levels from baseline when compared with ESAs. nih.gov

Another meta-analysis focusing on non-dialysis-dependent CKD patients, which included one trial of enarodustat, found that HIF-PH inhibitors as a group were effective at increasing hemoglobin levels. nih.gov A network meta-analysis specifically examining dialysis-dependent CKD patients included 26 RCTs and found that HIF-PH inhibitors, including enarodustat, significantly increased hemoglobin compared to placebo. aging-us.com In this analysis, enarodustat was found to be effective in improving iron utilization, as evidenced by its impact on transferrin saturation (TSAT) and ferritin reduction. aging-us.com These pooled analyses affirm that enarodustat is part of a class of drugs that effectively corrects and maintains hemoglobin levels in patients with CKD-associated anemia. tandfonline.comportico.org

The efficacy of enarodustat has been established in pivotal Phase 3 clinical trials across different CKD populations, including those on dialysis and not on dialysis, as well as patients who were previously treated with ESAs and those who were not (ESA-naïve). nih.govresearchgate.netjt.com

Non-Dialysis Dependent (NDD) CKD Patients

In the SYMPHONY ND study, which focused on anemic patients with CKD not requiring dialysis, enarodustat was compared against darbepoetin alfa. nih.gov The study demonstrated the non-inferiority of enarodustat to darbepoetin alfa in maintaining mean Hb levels within the target range (10.0 to 12.0 g/dL). nih.gov

ESA-Naïve Subgroup : In patients who had not previously received ESA treatment, enarodustat effectively increased hemoglobin levels. The mean change in Hb from baseline after 4 weeks of treatment was 0.32 g/dL. nih.gov The rate of Hb increase was controlled, with a weekly rise estimated at 0.079 g/dL. nih.gov

ESA-Treated Subgroup : For patients switching from a stable dose of an ESA, enarodustat successfully maintained their hemoglobin levels. After 4 weeks of treatment, the mean change in Hb was –0.26 g/dL, and 87.7% of subjects maintained an Hb level within ±1.0 g/dL of their baseline, indicating a stable transition. nih.gov

Dialysis-Dependent (DD) CKD Patients

The SYMPHONY HD study evaluated enarodustat compared to darbepoetin alfa in patients on maintenance hemodialysis. researchgate.net This trial also met its primary endpoint, confirming that enarodustat was non-inferior to darbepoetin alfa for maintaining hemoglobin levels. researchgate.net The mean Hb level during the evaluation period (weeks 20-24) was 10.73 g/dL in the enarodustat group and 10.85 g/dL in the darbepoetin alfa group, with a mean difference of -0.12 g/dL. researchgate.net This study primarily involved patients switching from prior ESA therapy, demonstrating enarodustat's efficacy in this specific subgroup of the dialysis population. researchgate.netnih.gov

Table 2: Summary of Enarodustat Efficacy in Key Phase 3 Trials by Patient Subgroup

| Study | Population | Prior ESA Status | Primary Efficacy Outcome | Result |

|---|---|---|---|---|

| SYMPHONY ND nih.gov | Non-Dialysis CKD | ESA-Naïve | Increase in Hemoglobin | Effectively increased Hb levels (mean change +0.32 g/dL at 4 weeks). nih.gov |

| ESA-Treated | Maintenance of Hemoglobin | Maintained stable Hb levels (87.7% within ±1.0 g/dL of baseline). nih.gov |

| SYMPHONY HD researchgate.net | Hemodialysis CKD | ESA-Treated | Maintenance of Hemoglobin | Non-inferior to darbepoetin alfa (Mean Hb: 10.73 g/dL). researchgate.net |

ESA: Erythropoiesis-Stimulating Agent; Hb: Hemoglobin; CKD: Chronic Kidney Disease.

Clinical Safety and Tolerability Research

Adverse Event Profiles

Commonly Reported Adverse Events

Across various clinical studies, the most frequently reported adverse events in patients receiving enarodustat (B608261) include nasopharyngitis (viral upper respiratory tract infection), diarrhea, and hypertension. patsnap.comnih.gov

In long-term studies of Japanese patients with CKD, viral upper respiratory tract infection was the most common adverse event, occurring in 25.8% of non-dialysis patients and 49.3% of hemodialysis patients. nih.gov Other common events in the hemodialysis group included contusion (16.9%) and diarrhea (16.9%). nih.gov In some studies, other reported side effects have included nausea, headache, and hyperkalemia. patsnap.com

Table 1: Commonly Reported Adverse Events in Long-Term Enarodustat Studies

| Adverse Event | Non-Dialysis Patients (SYMPHONY ND-Long) | Hemodialysis Patients (SYMPHONY HD-Long) |

|---|---|---|

| Viral Upper Respiratory Tract Infection | 25.8% | 49.3% |

| Contusion | - | 16.9% |

| Diarrhea | - | 16.9% |

| Chronic Kidney Disease | 8.3% | - |

Data sourced from a 52-week study in Japanese anemic patients with CKD. nih.gov

Serious Adverse Events (SAEs)

Serious adverse events have been reported in clinical trials of enarodustat. In a study of non-dialysis CKD patients, 15 SAEs occurred in 13 subjects in the enarodustat arm. portico.org Of these, four events—fluid retention, hyperkalemia, edema, and pneumonia—were considered possibly related to the treatment. portico.org

In a long-term study of non-dialysis patients, SAEs (excluding deaths) occurred in 25.8% of participants. nih.gov The most frequent SAEs reported in two or more subjects were chronic kidney disease (5.3%), renal impairment (2.3%), atrial fibrillation (1.5%), and congestive cardiac failure (1.5%). nih.gov In a similar long-term study of hemodialysis patients, SAEs occurred in 22.8% of subjects. nih.gov

Comparison of Safety Profile with Placebo and ESAs

Clinical trials have compared the safety profile of enarodustat to both placebo and erythropoiesis-stimulating agents (ESAs), the former standard of care.

In a phase 3 trial with Chinese non-dialysis CKD patients, the safety profile of enarodustat was found to be comparable to that of a placebo. karger.comnih.gov The incidence of adverse events was similar between the two groups. karger.comnih.gov Another study also reported that enarodustat was generally well-tolerated, with side effects similar to placebo. nih.gov

Specific Safety Concerns and Monitoring

Cardiovascular Events and Thrombotic Risk

The risk of cardiovascular and thrombotic events is a key consideration for all treatments for anemia in CKD. While HIF-PH inhibitors as a class have been associated with a potential risk of thrombosis, clinical trials with enarodustat have shown a comparable risk to ESAs. karger.commdpi.comaging-us.com

In a pharmacovigilance study using the Japan Adverse Drug Event Report database, enarodustat showed a positive signal for venous thrombotic events, though it was the weakest among the HIF-PHIs analyzed. tandfonline.comnih.gov The signal for arterial thrombotic events with enarodustat was positive in one metric (Reporting Odds Ratio) but not another (Information Component). tandfonline.comnih.gov It is important to note that embolic and thrombotic events did not occur in either the enarodustat or the DA arm in a comparative study of non-dialysis patients. nih.gov Larger and longer-term studies are needed to fully clarify any potential safety issues related to chronic HIF stabilization. karger.com

Hypertension

Hypertension is a known side effect of treatments that stimulate erythropoiesis. patsnap.com Clinical studies have shown that enarodustat can be associated with an increased risk of hypertension. patsnap.comnih.gov

In a review of 26 trials of various HIF-PH inhibitors, the class of drugs was associated with a higher risk of hypertension compared to placebo. nih.govresearchgate.net However, when compared to ESAs, the risk of hypertension with HIF-PHIs was lower. nih.govresearchgate.net

In a phase 3 study comparing enarodustat to darbepoetin alfa in non-dialysis patients, the incidence of hypertension or increased blood pressure was similar between the two groups (4.7% for enarodustat vs. 4.6% for DA). nih.gov In a study of hemodialysis patients, hypertension was reported in 4.6% of the enarodustat group and 2.3% of the DA group. nih.gov Importantly, no increases in mean systolic or diastolic blood pressure were observed during treatment in one placebo-controlled trial. karger.com

Table 2: Incidence of Hypertension-Related Adverse Events

| Study Population | Enarodustat Group | Darbepoetin Alfa Group |

|---|---|---|

| Non-Dialysis CKD Patients | 4.7% | 4.6% |

| Hemodialysis CKD Patients | 4.6% | 2.3% |

Data sourced from a review of phase 3 trials. nih.gov

Hyperkalemia

Clinical investigations into enarodustat have monitored its effects on serum potassium levels. In a Phase 3 trial conducted in Chinese patients with non-dialysis chronic kidney disease (ND-CKD), the incidence of hyperkalemia as an adverse event was documented. karger.com During the double-blind period of the study, 11.7% of patients in the enarodustat group experienced hyperkalemia, compared to 15.1% in the placebo group. karger.com In the subsequent open-label period, where all patients received enarodustat, the incidence of hyperkalemia was 15.0%. karger.com

Another Phase 3 study, known as SYMPHONY ND, which compared enarodustat to darbepoetin alfa (DA), identified hyperkalemia as a serious adverse event related to enarodustat in a small number of participants. nih.gov However, a broader review of studies, including the SYMPHONY ND and SYMPHONY HD trials, concluded that the incidences of adverse events related to hyperkalemia were low in both the enarodustat and control arms. portico.org These findings suggest that while hyperkalemia can occur, it has not been observed as a frequent event in enarodustat-treated populations in these specific trials. portico.orgnih.gov

Table 1: Incidence of Hyperkalemia in a Phase 3 Trial of Enarodustat in ND-CKD Patients

| Treatment Period | Enarodustat Group (n=103) | Placebo Group (n=53) |

|---|---|---|

| Double-Blind | 11.7% (12/103) | 15.1% (8/53) |

| Open-Label (All Enarodustat) | 15.0% (22/147) | N/A |

Data from a Phase 3 trial in Chinese patients with non-dialysis chronic kidney disease. karger.com

Gastrointestinal Disturbances

Gastrointestinal disturbances have been reported in clinical trials of enarodustat. In long-term Phase 3 studies (SYMPHONY ND-Long and SYMPHONY HD-Long), diarrhea was among the most frequent adverse events in the hemodialysis patient cohort, with an incidence of 16.9%. nih.gov Nausea has also been reported as a generally mild and transient side effect in some patients. patsnap.com

A systematic review and network meta-analysis of twenty trials involving various HIF-PH inhibitors provided comparative data on gastrointestinal disorders. nih.govnih.gov The analysis revealed that the occurrence of gastrointestinal disorders was statistically higher in patients treated with enarodustat compared to those receiving erythropoiesis-stimulating agents (ESAs). nih.govnih.gov The calculated risk ratio was 6.92, with a 95% confidence interval of 1.52–31.40, indicating a significantly increased risk. nih.govnih.gov

Table 2: Incidence of Common Gastrointestinal Disturbances with Enarodustat

| Adverse Event | Study Population | Incidence |

|---|---|---|

| Diarrhea | Hemodialysis Patients (SYMPHONY HD-Long) | 16.9% |

| Nausea | General Patient Population | Reported, generally mild and transient patsnap.com |

Data compiled from long-term Phase 3 studies. nih.gov

Hepatic Function Monitoring

The clinical development program for enarodustat has included considerations for hepatic safety. Patients with severe hepatobiliary disease were excluded from participation in long-term Phase 3 trials, indicating a cautious approach in this patient population. nih.gov While specific data from dedicated hepatic function monitoring protocols within enarodustat trials are not extensively detailed in publicly available literature, meta-analyses of hypoxia-inducible factor (HIF) prolyl-hydroxylase (PH) inhibitors as a class have included assessments of abnormal liver function tests as a safety outcome. karger.com Further research and data from long-term surveillance are needed to fully characterize the hepatic safety profile of enarodustat.

Drug-Drug Interaction Studies

The potential for drug-drug interactions with enarodustat has been evaluated in clinical pharmacology studies, with a focus on its metabolic pathways and concomitant medications commonly used by patients with chronic kidney disease.

Cytochrome P450 (CYP) Enzyme Modulators

Enarodustat's interaction potential with the cytochrome P450 (CYP) enzyme system has been investigated. Enarodustat itself is metabolized by CYP enzymes. researchgate.net A study in healthy subjects evaluated the effect of multiple doses of enarodustat on the pharmacokinetics of a cocktail of probe substrates for major CYP enzymes: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and 3A4. nih.govpmda.go.jp

The results showed that enarodustat had a weak inhibitory effect on some CYP enzymes. nih.gov For caffeine (B1668208) (a CYP1A2 substrate), the area under the plasma concentration-time curve (AUC) increased by approximately 1.6-fold. nih.gov For midazolam (a CYP3A4 substrate), the AUC increased by up to 1.63-fold. nih.gov The effects on substrates for CYP2C9, CYP2C19, and CYP2D6 were less pronounced, with changes in geometric mean ratios for AUC being less than 2-fold. nih.gov There was no clear dose-dependent effect of enarodustat on these interactions. nih.gov

Given that enarodustat is a substrate for CYP enzymes, co-administration with strong inhibitors or inducers of these enzymes could potentially alter enarodustat's plasma concentrations. For instance, strong CYP3A4 inhibitors like ketoconazole (B1673606) might increase enarodustat levels, while inducers such as rifampin could decrease them, potentially impacting efficacy. researchgate.net

Table 3: Effect of Enarodustat on the Pharmacokinetics of CYP Probe Substrates

| CYP Enzyme | Probe Substrate | Geometric Mean Ratio of AUC (With Enarodustat / Without) |

|---|---|---|

| CYP1A2 | Caffeine | 1.61 - 1.63 |

| CYP2C9 | Tolbutamide | 0.98 - 1.07 |

| CYP2C19 | Omeprazole | 0.71 - 1.78 |

| CYP2D6 | Dextromethorphan (metabolite dextrorphan) | 1.02 - 1.04 |

| CYP3A4 | Midazolam | 1.42 - 1.63 |

Data from a Phase 1 multiple-ascending-dose study in healthy subjects. nih.gov

Interactions with Iron Supplements

Enarodustat's mechanism of action involves the stabilization of HIF, which in turn can improve iron utilization for erythropoiesis. Clinical studies have shown that enarodustat treatment is associated with decreased levels of hepcidin (B1576463) and ferritin, and increased total iron-binding capacity. nih.gov This improved iron availability may reduce the need for concomitant iron supplementation. karger.com

In a Phase 3 trial in Chinese patients with ND-CKD, treatment with enarodustat led to a reduction in the use of iron supplements. karger.com In another study (SYMPHONY ND), the use of oral iron preparations was similar between the enarodustat and the darbepoetin alfa arms (40.0% and 41.1%, respectively), as iron supplementation was permitted based on ferritin and transferrin saturation levels. portico.org

Interactions with Other Anemia Treatments

Caution is advised when considering the co-administration of enarodustat with other treatments for anemia, such as Erythropoiesis-Stimulating Agents (ESAs) and iron supplements. The primary concern with combined use is the potential for excessive erythropoiesis, the process of red blood cell production. patsnap.com

Enarodustat's mechanism of action involves the stabilization of hypoxia-inducible factors (HIFs), which not only stimulates endogenous erythropoietin production but also improves iron absorption and mobilization from bodily stores. patsnap.com This can lead to a reduced requirement for iron supplementation in patients. researchgate.net Therefore, when enarodustat is used concurrently with iron supplements, close monitoring is necessary to prevent iron overload. patsnap.com Similarly, combining enarodustat with ESAs, which also stimulate red blood cell production, could lead to an over-response and requires careful clinical assessment. patsnap.com

| Interacting Agent | Potential Effect | Clinical Consideration |

|---|---|---|

| Erythropoiesis-Stimulating Agents (ESAs) | Risk of excessive erythropoiesis patsnap.com | Caution and careful monitoring are advised patsnap.com |

| Iron Supplements | Risk of iron overload due to improved iron metabolism by enarodustat patsnap.com | Close monitoring of iron parameters is recommended patsnap.com |

Interactions with Sevelamer (B1230288) Carbonate

A significant drug-drug interaction has been identified between enarodustat and the phosphate (B84403) binder sevelamer carbonate. nih.govnih.gov Sevelamer carbonate is a non-calcium-based polymer resin commonly prescribed to manage hyperphosphatemia in patients undergoing hemodialysis. nih.govresearchgate.net

An open-label, crossover study in 12 healthy male subjects was conducted to evaluate the effect of sevelamer carbonate on the bioavailability of enarodustat. The study found that when a 25 mg dose of enarodustat was administered at the same time as a 2400 mg dose of sevelamer carbonate, the oral bioavailability of enarodustat was substantially reduced. nih.gov Specifically, the maximum plasma concentration (Cmax) of enarodustat decreased by 53%, and the total exposure (AUCinf) decreased by 45%. nih.govnih.govresearchgate.net

However, the research demonstrated that this interaction could be significantly mitigated by separating the administration times of the two drugs. nih.govnih.gov When enarodustat was administered 3 hours after sevelamer carbonate, the reduction in Cmax and AUCinf was only 11% and 6%, respectively. nih.govresearchgate.net When enarodustat was administered 1 hour before sevelamer carbonate, the Cmax was reduced by 8% and the AUCinf by 20%. nih.govresearchgate.net These findings informed dosing and administration guidelines to manage this interaction effectively. nih.gov

| Administration Schedule | Reduction in Enarodustat Cmax | Reduction in Enarodustat AUCinf |

|---|---|---|

| Coadministration with Sevelamer Carbonate | 53% nih.govnih.govresearchgate.net | 45% nih.govnih.govresearchgate.net |

| Enarodustat 3 Hours After Sevelamer Carbonate | 11% nih.govresearchgate.net | 6% nih.govresearchgate.net |

| Enarodustat 1 Hour Before Sevelamer Carbonate | 8% nih.govresearchgate.net | 20% nih.govresearchgate.net |

Long-Term Safety Assessments

The long-term safety of enarodustat has been evaluated in two open-label, uncontrolled phase 3 studies in Japanese anemic patients with chronic kidney disease (CKD). researchgate.netnih.govnih.gov These studies, known as SYMPHONY ND-Long and SYMPHONY HD-Long, assessed the safety and efficacy of enarodustat for up to 52 weeks. researchgate.netnih.gov